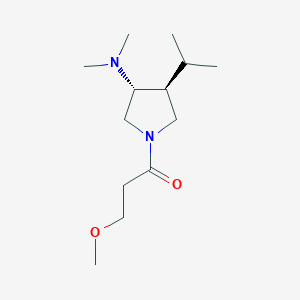

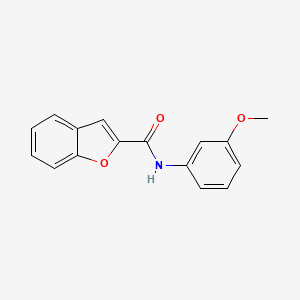

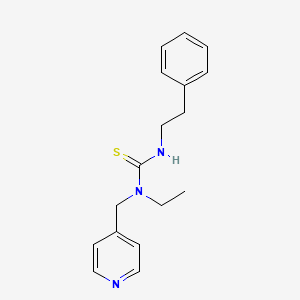

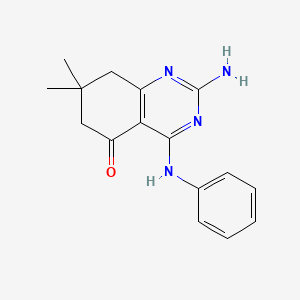

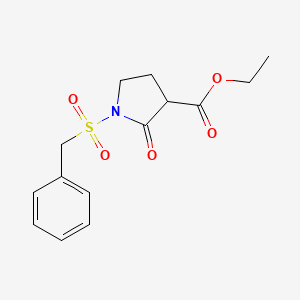

![molecular formula C14H12N2O4S2 B5595687 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)

2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study and development of compounds with the benzothiazole and furamide groups, such as "2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide," are of significant interest in the field of medicinal chemistry and material science due to their diverse biological activities and applications. Such compounds are synthesized through various chemical reactions that introduce specific functional groups to a core structure, enabling the exploration of their physical and chemical properties.

Synthesis Analysis

The synthesis of compounds structurally related to "2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide" often involves multi-step chemical processes. These processes may include the condensation of benzothiazole derivatives with furamide moieties, sulfonation reactions to introduce the methylsulfonyl group, and methylation steps to add the methyl groups. These methodologies are critical for constructing the compound's complex framework, providing insights into the synthetic routes that could be applied to the target compound (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzothiazole-furamide derivatives is characterized by the presence of benzothiazole and furamide functional groups, which are crucial for the compound's biological and chemical properties. X-ray crystallography and NMR spectroscopy are often employed to elucidate the molecular structure, providing detailed information on the compound's geometry, electronic distribution, and conformational preferences (Etsè et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole-furamide compounds can include nucleophilic substitution, electrophilic aromatic substitution, and redox reactions. These reactions allow for the modification of the compound, affecting its reactivity and interactions with biological targets or materials. The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are influenced by the specific functional groups present in the compound (Argilagos et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis and Cardiac Electrophysiological Activity

2-Methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide is involved in research for its potential in cardiac electrophysiological activity. Compounds related to this chemical structure have shown potency in vitro comparable to established selective class III agents, indicating their potential use in managing reentrant arrhythmias and exhibiting cardiac protective properties without affecting conduction. This opens avenues for developing new therapeutic agents in cardiology, emphasizing the importance of the 1H-imidazol-1-yl moiety in enhancing class III electrophysiological activity (Morgan et al., 1990).

Anticancer Properties

Research into indapamide derivatives, structurally similar to 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide, has demonstrated significant pro-apoptotic activity, particularly against melanoma cell lines. These compounds have shown to inhibit growth and exhibit anticancer activity, alongside inhibiting human carbonic anhydrase isoforms, which play a role in tumor growth and metastasis. This suggests a potential pathway for developing new anticancer agents (Yılmaz et al., 2015).

Antimicrobial and Antifungal Applications

Compounds structurally related to 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide have shown promise in antimicrobial and antifungal applications. For instance, derivatives of sulfonyl-substituted nitrogen-containing heterocycles have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for these compounds to serve as bases for developing new antimicrobial and antifungal agents, offering a new approach to combat resistant strains of bacteria and fungi (Kobzar et al., 2019).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives, closely related to the structure of 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide, has explored their gelation behavior. These studies have aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation, leading to the development of new supramolecular materials. Such materials have potential applications in drug delivery systems, tissue engineering, and the creation of responsive materials (Yadav & Ballabh, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-8-10(5-6-20-8)13(17)16-14-15-11-4-3-9(22(2,18)19)7-12(11)21-14/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYDXDNTABXKJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)

![N-{4-[({[(3,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5595629.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)

![1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5595665.png)

![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)